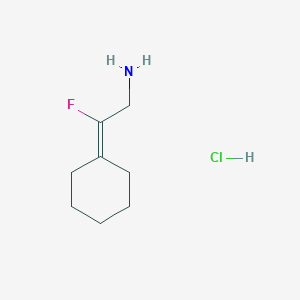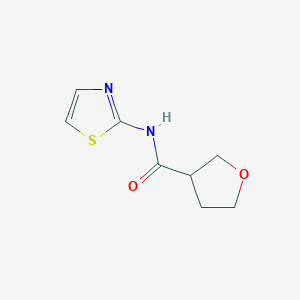
2-Cyclohexylidene-2-fluoroethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Cyclohexylidene-2-fluoroethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416234-54-1 . It has a molecular weight of 179.66 .
Synthesis Analysis
The synthesis of “this compound” can be achieved by various methods, including the reaction of 2-fluoroethylamine with hydrochloric acid or the reaction of 2-fluoroethanol with ammonia and hydrochloric acid . One of the most commonly used methods for the synthesis of this compound is the reaction of 2-fluoroethanol with ammonia and hydrochloric acid in the presence of a catalyst, such as platinum or palladium .Molecular Structure Analysis
The molecular formula of “this compound” is C8H15ClFN . The average mass is 179.663 Da and the monoisotopic mass is 179.087708 Da .Physical and Chemical Properties Analysis
“this compound” is a white or off-white crystalline powder . It is highly soluble in water and ethanol but insoluble in ether and benzene .Wissenschaftliche Forschungsanwendungen
Environmental Monitoring and Public Health
Environmental Exposure Analysis :
- 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH) is used as a plasticizer to replace phthalates and its metabolites in urine can be used as biomarkers for DINCH exposure assessment at environmental exposure levels (Silva et al., 2013).
Toxicological Studies and Human Health :
- A study investigating chlorinated hydrocarbons, including hexachlorocyclohexane, found no significant associations between these chemical levels and further conceptions or outcomes of further pregnancies, suggesting a complex interaction of these chemicals with pregnancy and fertility (Gerhard et al., 1998).
- Hydrochlorofluorocarbons, used as substitutes for ozone-depleting chlorofluorocarbons, were investigated for potential hepatotoxicity, highlighting the need for safer alternatives due to the observed serious liver injury in exposed workers (Hoet et al., 1997).
Identification of New Psychoactive Substances :
- The emergence of new psychoactive substances like 2-fluorodeschloroketamine, which have arylcyclohexylamine backbones, is continually monitored, with clinical effects and management strategies detailed for medical personnel (Tang et al., 2020).
Endocrine Disruptor Research :
- Research into the effects of certain endocrine-disrupting chemicals on child growth during the first year has shown associations between exposure to phthalates and DDE with body mass index and head circumference, though caution is advised due to limited sample size (de Cock et al., 2014).
Anesthetic and Analgesic Properties in Medicine :
- The cyclohexylamines, including ketamine, were studied for their anesthetic and analgesic properties, eventually leading to the term "dissociative anesthesia". While ketamine had advantages such as preserving airway reflexes and blood pressure, it also induced vivid dreams and hallucinations, limiting its use in adults (Ball & Westhorpe, 2002).
Safety and Hazards
“2-Cyclohexylidene-2-fluoroethanamine;hydrochloride” is a hazardous chemical that should be handled with care . It is recommended to wear protective clothing, gloves, and eyewear when handling this compound . In addition, it should be stored in a cool, dry place away from sources of heat and ignition .
Eigenschaften
IUPAC Name |
2-cyclohexylidene-2-fluoroethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FN.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECZIVCJUKAKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C(CN)F)CC1.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2649621.png)


![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2649625.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-methoxy-4-methylphenoxy)propan-1-one](/img/structure/B2649627.png)
![2-[[(4-chlorophenyl)sulfonyl]-3-(trifluoromethyl)anilino]-N-phenylacetamide](/img/structure/B2649629.png)
![(E)-N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2649631.png)
![Ethyl 4-({[(5-{[(4-chlorophenoxy)acetyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2649632.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2649633.png)
![N'-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide](/img/structure/B2649635.png)
![4-((4-bromobenzyl)thio)-1-(pyridin-2-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2649637.png)
![N-([2,3'-bifuran]-5-ylmethyl)-2-phenylbutanamide](/img/structure/B2649638.png)

![2-[3-(Chlorosulfonyl)phenyl]acetic acid](/img/structure/B2649643.png)
